molecular formula C6H5N3O4 B1301972 2-Amino-5-nitronicotinic acid CAS No. 6760-14-1

2-Amino-5-nitronicotinic acid

Cat. No. B1301972
CAS RN: 6760-14-1
M. Wt: 183.12 g/mol
InChI Key: OVKURXPJUDVKKU-UHFFFAOYSA-N
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Description

2-Amino-5-nitronicotinic acid is a compound that is structurally related to the family of nitronicotines. While the provided papers do not directly discuss 2-amino-5-nitronicotinic acid, they do provide insights into the chemistry of related compounds, such as nitronicotines and amino acids with nitro substituents. These studies offer a broader understanding of the chemical behavior and synthesis of compounds within this class, which can be extrapolated to 2-amino-5-nitronicotinic acid .

Synthesis Analysis

The synthesis of related compounds involves the use of nitrones as key intermediates. For instance, nitrones have been used in carbon-carbon bond-forming radical reactions to achieve a high degree of stereocontrol in the synthesis of α-amino acids . Additionally, nitrones derived from l-serine have been utilized in the stereocontrolled synthesis of 2,3-diaminobutanoic acids . In the context of nitronicotines, the oxidation of aminonicotines with Caro's acid has been employed to synthesize nitro- and bromonitronicotines . These methods highlight the versatility of nitrones and related compounds in organic synthesis, which could be relevant for the synthesis of 2-amino-5-nitronicotinic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-5-nitronicotinic acid has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-amino-2-nitrobenzoic acid has been determined, revealing intermolecular hydrogen bonding and a three-center hydrogen bond involving the NH2 and NO2 groups . This suggests that 2-amino-5-nitronicotinic acid may also exhibit interesting hydrogen bonding patterns that could influence its physical properties and reactivity.

Chemical Reactions Analysis

Chemical reactions involving nitro-substituted compounds have been explored in various studies. The reactivity of nitronicotines has been demonstrated through the replacement of a nitro group by an ethoxy group and the nucleophilic substitution of a halogen by a phenylthio group . Additionally, the reactivity of amino acids with nitro substituents has been shown through the synthesis of novel amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent . These reactions provide a glimpse into the potential chemical transformations that 2-amino-5-nitronicotinic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted amino acids and related compounds have been characterized in several studies. For instance, the physicochemical properties of a quaternary nitronyl nitroxide α-amino acid have been described, including its UV/Vis absorption, NMR, and EPR signatures . The thermal properties of 5-amino-2-nitrobenzoic acid have also been discussed . These findings suggest that 2-amino-5-nitronicotinic acid may exhibit unique spectroscopic and thermal properties that could be of interest for various applications.

Scientific Research Applications

Synthesis and Chemical Applications

  • Janovsky Reaction and Derivative Synthesis : 2-Amino-5-nitronicotinic acid is involved in the Janovsky reaction of nitropyridines, leading to the synthesis of various derivatives like ethyl 5-nitronicotinate and 5-nitronicotinamide, which have potential applications in chemical research and pharmaceuticals (Nakadate et al., 1965).

  • Development of Bioactive Compounds : This compound plays a role in the synthesis of bioactive compounds like 4-hydroxy 4-substituted glutamic acids, which are important in the production of natural products with biomedical significance (Tamura et al., 2005).

  • Synthesis of 5-Nitronicotinamides : The compound is crucial in creating 5-nitronicotinamides, which have applications in developing new pharmaceuticals and chemicals (Sagitullina et al., 2010).

Organic Synthesis and Intermediate Applications

  • Intermediates in Organic Synthesis : 2-Amino-5-nitronicotinic acid is a versatile organic intermediate. Research on its synthesis method and process conditions are significant for the development of fine intermediates in industries such as dyes and pharmaceuticals (Zhang, 2012).

  • Asymmetric Synthesis of Amino Acids : The compound is used in novel methodologies for the asymmetric synthesis of α-amino acids, which are crucial in various biological and pharmaceutical applications (Ueda et al., 2003).

Biomedical Research and Drug Development

  • Peptide Inhibitors Synthesis : This acid derivative is utilized in the synthesis of peptide inhibitors, such as those inhibiting nitric oxide synthases, which are important in developing treatments for various diseases (Ulhaq et al., 1998).

  • Antimicrobial Properties : It has a role in the synthesis of compounds with antimicrobial properties, contributing to the development of new drugs and treatments for infections (Sharma et al., 2022).

Advanced Biomedical Applications

  • Photodynamic Therapy : The compound is involved in the development of formulations used in photodynamic therapy, particularly for skin malignancies (Bragagni et al., 2015).

  • Hydration Status Probing in Proteins : 2-Amino-5-nitronicotinic acid derivatives are used as probes to study the hydration status of proteins, aiding in understanding protein structures and interactions (Waegele et al., 2009).

  • Coordination Properties for Metallodrugs : The acid and its analogs are investigated for their coordination properties with metals like copper and nickel, providing insights into the development of new metallodrugs (Zawisza et al., 2014).

Safety And Hazards

2-Amino-5-nitronicotinic acid is classified as having acute toxicity (Category 4, Oral), and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKURXPJUDVKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370311
Record name 2-amino-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitronicotinic acid

CAS RN

6760-14-1
Record name 2-amino-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-nitropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. It is endemic in South and Central America and recently has been found in other parts of the world, due to …
Number of citations: 7 pubs.acs.org
P Kahnberg, NG Johansson, IH Gilbert, S Hampton… - 2015 - digital.csic.es
The invention provides compounds of the formula: wherein L1 and L2 are independently selected from O and S; R1 is C3-C6straight or branched alkyl, C3-C7cycloalkyl, C5-…
Number of citations: 0 digital.csic.es
S Carboni - Beilstein Institute for Organic Chemistry, XP, 1953
Number of citations: 16
R Anderson
Number of citations: 0

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